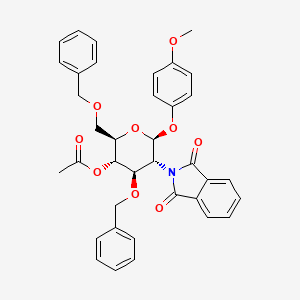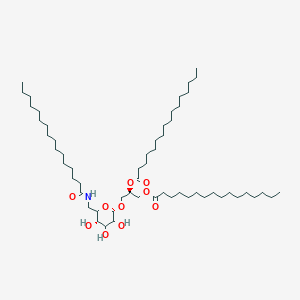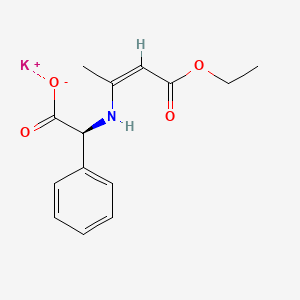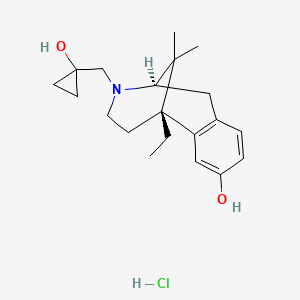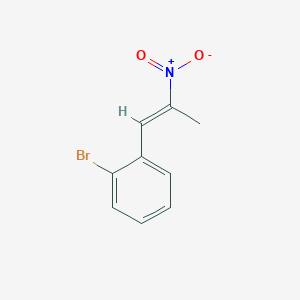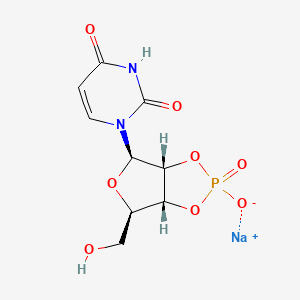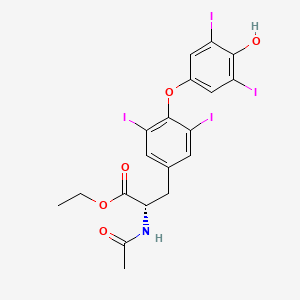
乙酰-L-甲状腺素乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl L-Thyroxine Ethyl Ester is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland This compound is characterized by the presence of an acetyl group and an ethyl ester group attached to the thyroxine molecule
科学研究应用
N-Acetyl L-Thyroxine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in transesterification reactions and as a model compound for studying esterification processes.
Biology: The compound serves as a substrate for the detection and characterization of various proteases and esterases.
Medicine: Research into thyroid hormone analogs often utilizes N-Acetyl L-Thyroxine Ethyl Ester to study the effects of structural modifications on hormone activity.
作用机制
Target of Action
N-Acetyl L-Thyroxine Ethyl Ester is a derivative of L-tyrosine, an amino acid found in many proteins . It is used as a substrate for the detection, differentiation, and characterization of various proteases and esterases .
Mode of Action
The compound interacts with its targets, proteases and esterases, by serving as a substrate. These enzymes catalyze the hydrolysis of the ester bond in N-Acetyl L-Thyroxine Ethyl Ester, leading to the release of L-tyrosine .
Biochemical Pathways
The hydrolysis of N-Acetyl L-Thyroxine Ethyl Ester by proteases and esterases is part of the broader protein degradation pathway. The released L-tyrosine can then be incorporated into new proteins or metabolized further, affecting various downstream biochemical pathways .
Pharmacokinetics
The esterification of the carboxyl group of L-tyrosine is known to increase its lipophilicity, thus improving its pharmacokinetics .
Result of Action
The hydrolysis of N-Acetyl L-Thyroxine Ethyl Ester by proteases and esterases results in the release of L-tyrosine. This can have various molecular and cellular effects, depending on the specific context. For example, L-tyrosine is a precursor for the synthesis of several important bioactive compounds, including neurotransmitters and hormones .
Action Environment
The action of N-Acetyl L-Thyroxine Ethyl Ester can be influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze it can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the compound’s stability and efficacy can be influenced by the polarity of the solvent in which it is dissolved .
生化分析
Biochemical Properties
N-Acetyl L-Thyroxine Ethyl Ester interacts with various enzymes, proteins, and other biomolecules. It has been used as a substrate in transesterification reactions with 1 M propan-1-ol catalyzed by Carlsberg protease protein-coated microcrystals (PCMC) . It is also used to test the performance of subtilisin Carlsberg protein-coated microcrystals (PCMC) .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to elucidate its exact mechanism of action.
Metabolic Pathways
N-Acetyl L-Thyroxine Ethyl Ester is involved in metabolic pathways related to the metabolism of tyrosine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl L-Thyroxine Ethyl Ester typically involves multiple steps. One common method starts with the nitration of L-tyrosine to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate is then coupled with p-methoxyphenol to form a diphenylether compound. Subsequent hydrogenation results in a diamine, which undergoes iodination via diazotization, demethylation, and hydrolysis, followed by ring iodination to yield the final product .
Industrial Production Methods: Industrial production of N-Acetyl L-Thyroxine Ethyl Ester follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of advanced purification techniques to ensure high purity and yield. The process also involves stringent quality control measures to minimize impurities and ensure consistency in the final product .
化学反应分析
Types of Reactions: N-Acetyl L-Thyroxine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thyroxine backbone.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .
相似化合物的比较
N-Acetyl L-Tyrosine Ethyl Ester: Similar in structure but lacks the iodinated phenyl rings present in N-Acetyl L-Thyroxine Ethyl Ester.
L-Tyrosine Methyl Ester: Another ester derivative of tyrosine, used in similar biochemical studies.
N-Benzoyl L-Tyrosine Ethyl Ester: Differentiated by the presence of a benzoyl group instead of an acetyl group.
Uniqueness: N-Acetyl L-Thyroxine Ethyl Ester is unique due to its iodinated structure, which closely mimics the natural thyroid hormone thyroxine. This structural similarity allows it to interact with thyroid hormone receptors effectively, making it a valuable tool in thyroid hormone research and related applications .
属性
IUPAC Name |
ethyl (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJCVUANVPHHP-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17I4NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/new.no-structure.jpg)
